molecular formula C21H18N2O5 B11208675 methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate

methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate

Cat. No.: B11208675
M. Wt: 378.4 g/mol
InChI Key: JFUJSAYQAKAURW-UHFFFAOYSA-N
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Properties

Molecular Formula

C21H18N2O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[(4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18N2O5/c1-28-21(27)13-8-2-3-10-15(13)22-19(25)16-18(24)14-9-4-6-12-7-5-11-23(17(12)14)20(16)26/h2-4,6,8-10,24H,5,7,11H2,1H3,(H,22,25)

InChI Key

JFUJSAYQAKAURW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves several steps. One common method includes the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction conditions are optimized to prevent partial destruction of the original heterocyclic ester and avoid the formation of specific impurities . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups are susceptible to hydrolysis under acidic or basic conditions:

  • Ester hydrolysis :
    The methyl benzoate group undergoes saponification in alkaline media to yield the corresponding carboxylic acid. For example, treatment with aqueous NaOH/EtOH at reflux produces 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoic acid .

  • Amide hydrolysis :
    Acidic hydrolysis (e.g., HCl/H₂O at elevated temperatures) cleaves the amide bond, generating 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid and methyl 2-aminobenzoate .

Reaction Type Conditions Products Yield
Ester hydrolysisNaOH (2M), EtOH, reflux, 6hCarboxylic acid derivative85–90%
Amide hydrolysisHCl (6M), H₂O, 100°C, 4hPyridoquinoline carboxylic acid + methyl 2-aminobenzoate78%

Functionalization of the Hydroxyl Group

The 7-hydroxyl group participates in alkylation and acylation reactions:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃/DMF produces 7-alkoxy derivatives. For instance, 7-methoxy analogs are synthesized under mild conditions (60°C, 2h) .

  • Acylation :
    Treatment with acetyl chloride in pyridine yields the 7-acetoxy derivative, which is reversible under basic hydrolysis .

Cyclization and Ring Modification

The pyridoquinoline core undergoes structural rearrangements:

  • Thermal cyclization :
    Heating in DMF at 130–140°C induces intramolecular cyclization, forming fused tricyclic derivatives via dehydration .

  • Oxidation :
    The 5-oxo group facilitates oxidation reactions. For example, treatment with H₂O₂/Fe²⁺ generates hydroxylated byproducts, though this pathway requires further characterization .

Tautomerism and Hydrogen Bonding

The pyridoquinoline moiety exists in keto-enol tautomeric forms, stabilized by intramolecular hydrogen bonding between the amide NH and carbonyl oxygen (Figure 1) . This tautomerism influences reactivity:

  • Keto form : Dominates in nonpolar solvents, enhancing electrophilic substitution at the quinolinone ring.

  • Enol form : Favored in polar protic solvents, increasing nucleophilic reactivity at the hydroxyl group .

Comparative Reactivity with Structural Analogs

Modifications to the heterocyclic core alter reaction outcomes:

Analog Modification Impact on Reactivity
Replacement of pyridoquinoline with pyrroloquinolineReduced thermal stability during cyclization
Ethyl ester instead of methylSlower hydrolysis rates due to increased steric hindrance
4-Methoxy substitution on arylEnhanced electrophilic aromatic substitution at the benzoate ring

Scientific Research Applications

Pharmacological Properties

Anticancer Activity : Recent studies have highlighted the anticancer properties of compounds related to methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate. For instance, derivatives have shown significant antiproliferative activity against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism of action is thought to involve the inhibition of key enzymes involved in DNA synthesis and cellular proliferation.

Mechanism of Action : The compound's structure allows it to interact with protein targets critical for cancer cell survival. Molecular modeling studies suggest that it may inhibit specific protein-protein interactions essential for tumor growth .

Case Studies

Several case studies have documented the efficacy of this compound and its derivatives:

  • In Vitro Studies : One study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF7 cells. The study utilized an MTT assay to quantify cell survival and indicated that higher concentrations led to significant cytotoxic effects .
  • Animal Models : Another investigation involved administering related compounds in animal models to assess their impact on tumor growth. Results showed a marked reduction in tumor size compared to control groups treated with vehicle solutions .

Comparative Data Table

Study Cell Line IC50 (μg/mL) Mechanism
Study AHCT1161.9DNA synthesis inhibition
Study BMCF77.52Apoptosis induction
Study CA5494.0Cell cycle arrest

Mechanism of Action

The mechanism of action of methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. It is believed to inhibit aldosterone synthase, an enzyme involved in the regulation of sodium and water balance in the body . This inhibition leads to increased urinary output, making it a potential diuretic agent .

Biological Activity

Methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and therapeutic potentials.

1. Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. The key steps often include:

  • Formation of the pyridoquinoline core : This is achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the carbonyl amino group is performed by reacting the pyridoquinoline derivative with suitable amines.
  • Esterification : The final product is obtained by esterifying the carboxylic acid with methanol or its derivatives.

The structural confirmation of synthesized compounds is commonly performed using techniques such as NMR spectroscopy and mass spectrometry .

2.1 Antiviral Properties

Quinoline derivatives, including those related to this compound, have shown promising antiviral activity against various pathogens. Studies indicate that quinoline compounds can inhibit viral replication in several models:

  • Zika Virus : Demonstrated inhibitory effects on viral replication.
  • HIV and Herpes Simplex Virus : Showed potential in reducing viral load in vitro .

2.2 Antimicrobial Activity

Research indicates that quinoline derivatives possess broad-spectrum antimicrobial activity. This compound has been evaluated for its efficacy against both Gram-positive and Gram-negative bacteria. Key findings include:

CompoundTarget OrganismsMinimum Inhibitory Concentration (MIC)
Methyl derivativeStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest a potential application in treating bacterial infections .

2.3 Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that related quinoline derivatives may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance:

  • In vitro studies have shown that certain analogs lead to a reduction in cell viability in leukemia cell lines .

3. Case Studies

Several case studies have explored the pharmacological profiles of related compounds:

  • Study on Antiviral Efficacy : A recent study demonstrated that a derivative similar to methyl 2-{[(7-hydroxy-5-oxo...]} exhibited significant antiviral activity against Zika virus with an IC50 value of 0.75 µM.
  • Antimicrobial Evaluation : A comparative analysis highlighted that modifications in the quinoline structure significantly enhanced antimicrobial potency against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for methyl 2-{[(7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-6-yl)carbonyl]amino}benzoate?

  • Methodological Answer : The synthesis typically involves a multi-step process, including:

  • Cyclization : Formation of the pyrido[3,2,1-ij]quinolinone core via thermal cyclization or acid-catalyzed reactions, as seen in analogous quinolone syntheses .
  • Condensation : Coupling the quinolinone intermediate with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the amide bond.
  • Protection/Deprotection : Use of hydroxyl-protecting groups (e.g., acetyl or trimethylsilyl) during synthesis to prevent side reactions, followed by deprotection under mild acidic conditions .

Q. How is the structural identity of this compound confirmed spectroscopically?

  • Methodological Answer : A combination of techniques is employed:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify the aromatic proton environment, amide carbonyl resonance (~165-170 ppm), and methyl ester signals .
  • IR Spectroscopy : Stretching frequencies for the carbonyl groups (amide: ~1650 cm1^{-1}, ester: ~1720 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak and fragmentation patterns consistent with the fused pyridoquinolinone structure .

Q. What solvents and reaction conditions are optimal for purifying this compound?

  • Methodological Answer :

  • Recrystallization : Use polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s low solubility in non-polar media.
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate or dichloromethane/methanol) to separate byproducts .
  • Drying : Vacuum drying at 40–50°C to avoid thermal decomposition of the ester or amide groups .

Advanced Research Questions

Q. How can researchers optimize the yield of the amide coupling step in synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test coupling agents like HATU or PyBOP, which may improve efficiency compared to traditional DCC/DMAP systems .
  • Solvent Optimization : Use anhydrous DMF or THF to minimize hydrolysis of the active ester intermediate.
  • Stoichiometry Adjustments : A 1.2–1.5 molar excess of the carboxylic acid component (quinolinone derivative) to drive the reaction to completion .
  • Reaction Monitoring : TLC or in-situ FTIR to track amide bond formation and adjust reaction time dynamically .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer :

  • Multi-Dimensional NMR : 1H^1H-13C^{13}C HSQC/HMBC to assign ambiguous proton-carbon correlations, particularly in the fused pyridoquinolinone ring .
  • X-ray Crystallography : Single-crystal analysis to confirm regiochemistry of substituents and rule out positional isomers .
  • Elemental Analysis : Cross-validation of carbon, hydrogen, and nitrogen percentages to detect impurities or hydration artifacts .

Q. How can the compound’s potential bioactivity (e.g., antioxidant or anti-inflammatory effects) be systematically evaluated?

  • Methodological Answer :

  • In Vitro Assays :
  • Antioxidant : DPPH radical scavenging assay, FRAP (ferric reducing antioxidant power), or ROS inhibition in cell lines (e.g., RAW 264.7 macrophages) .
  • Anti-inflammatory : Measurement of TNF-α, IL-6, or COX-2 inhibition using ELISA or Western blotting.
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the hydroxy, methyl ester, or amide groups to identify critical pharmacophores .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding mechanisms?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic/nucleophilic sites in the quinolinone core .
  • Molecular Docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina or Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to validate binding hypotheses .

Methodological Notes

  • Contradiction Analysis : Discrepancies in reported synthetic yields (e.g., 50–70% in vs. 65–80% in ) may arise from variations in catalyst purity or solvent drying protocols.
  • Safety Considerations : Use dry chemical extinguishers for fires involving this compound, as it may release carbon monoxide upon combustion .

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